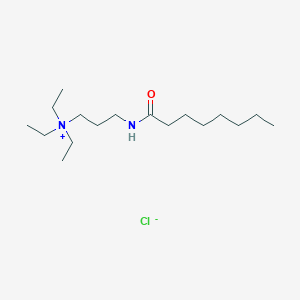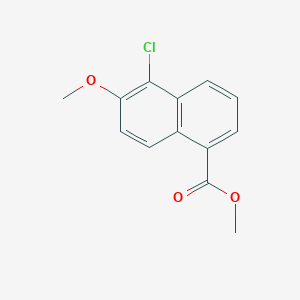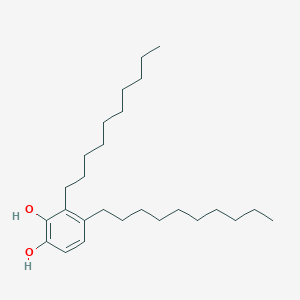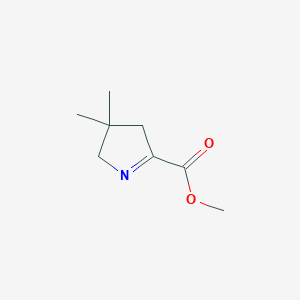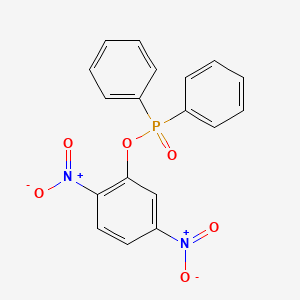
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- is a complex organic compound that features a quinoline ring substituted with methoxy groups and a phenyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- typically involves the condensation of 6,7-dimethoxyquinoline with a suitable benzoyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic attack of the quinoline nitrogen on the carbonyl carbon of the benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the methoxy groups may enhance its binding affinity to certain proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the methoxy-substituted quinoline structure but lacks the phenyl methanone moiety.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar core structure but different functional groups
Uniqueness
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- is unique due to its combination of a quinoline ring with methoxy groups and a phenyl methanone moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
107572-53-2 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(6,7-dimethoxyquinolin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-13-8-14(11-19-15(13)10-17(16)22-2)18(20)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI-Schlüssel |
DGRNHASAWKWLHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)


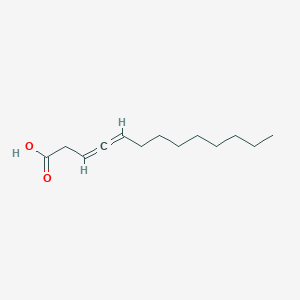
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)

